molecular formula C9H11NO2 B126022 Phenethyl carbamate CAS No. 6326-19-8

Phenethyl carbamate

Cat. No. B126022
CAS RN: 6326-19-8
M. Wt: 165.19 g/mol
InChI Key: MUAUTBNKPSNTFM-UHFFFAOYSA-N
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Description

Phenethyl carbamate is a compound that has been the focus of various research studies due to its potential applications in medical and material sciences. It is a derivative of carbamate, which is a functional group characterized by the presence of a carbonyl group (C=O) linked to an amine group (NH2) via an oxygen atom. The phenethyl group attached to the carbamate indicates the presence of a phenyl ring bound to an ethyl chain, which is further linked to the carbamate functionality.

Synthesis Analysis

The synthesis of phenethyl carbamate derivatives has been explored in several studies. For instance, a library of 45 compounds based on the bacterial metabolite ethyl N-(2-phenethyl) carbamate was synthesized for the purpose of inhibiting biofilms of Methicillin Resistant Staphylococcus aureus (MRSA) . Another study synthesized carbamate-modified (-)-N(1)-phenethylnorphysostigmine derivatives to evaluate their anti-cholinesterase activities, which involved the potent and selective inhibition of butyrylcholinesterase by a cyclohexylmethylcarbamate derivative . Additionally, β-phenylseleno carbamates were synthesized through the reaction of olefins with phenylselenenyl chloride and carbamates, providing a method for converting olefins to β-functionalized protected amines .

Molecular Structure Analysis

The molecular structure of phenethyl carbamate derivatives is characterized by the presence of a phenethyl moiety, which can influence the biological activity and physical properties of the compound. The structure of new photocurable monomers, such as Hexaethylene glycol bis(carbamate-isoproply-α-methylstyrene) (HE-Phene) and Triethylene glycol bis(carbamate-isoproply-α-methylstyrene) (TE-Phene), was confirmed using FT-IR and 1H-NMR spectra . These structural analyses are crucial for understanding the interactions of phenethyl carbamate derivatives with biological targets or their behavior in material applications.

Chemical Reactions Analysis

Phenethyl carbamate derivatives undergo various chemical reactions that are essential for their applications. The synthesis of these compounds often involves reactions with olefins, aniline, or other starting materials to introduce the carbamate functionality. For example, the synthesis of methyl N-phenyl carbamate from dimethyl carbonate (DMC) and aniline is a promising non-phosgene route for producing methylene diphenyl diisocyanate, an important industrial chemical .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenethyl carbamate derivatives are influenced by their molecular structure. The study involving the synthesis of HE-Phene and TE-Phene aimed to reduce polymerization shrinkage in resin composites without compromising their physical and handling properties . The degree of conversion, volumetric shrinkage, polymerization shrinkage-stress, flexural strength, modulus, fracture toughness, viscosity, water sorption, and solubility were all measured to evaluate the properties of the resin composites containing these monomers. The results indicated that incorporating HE/TE-Phene into the resin matrix could potentially be useful for formulating low-shrinkage resin composites .

Scientific Research Applications

Bacterial Biofilm Inhibition

Phenethyl carbamate derivatives have been explored for their potential in inhibiting bacterial biofilms. Studies have demonstrated that certain ethyl N-(2-phenethyl) carbamate derivatives can inhibit the formation of biofilms by Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with low micromolar IC50 values, indicating their potency as biofilm inhibitors (Rogers et al., 2010); (Stephens et al., 2016).

Radical Scavenging Ability

Research has also focused on the synthesis of cinnamic acid-derived phenethyl carbamates and their capacity to scavenge radicals. This characteristic suggests their potential use in combating oxidative stress-related conditions (Hwang et al., 2011).

Synthesis and Structural Analysis

The synthesis and analysis of phenethyl carbamate compounds have been a focus, particularly their role in the non-phosgene synthesis of other industrially significant compounds, like methyl N-phenyl carbamate (Tian Hengshui, 2008); (Grego et al., 2013).

Chemoprevention in Cancer

Another area of interest is the potential anticarcinogenic effect of phenethyl carbamate derivatives. For instance, phenethyl isothiocyanate, a compound related to phenethyl carbamate, has been shown to inhibit carcinogenesis in specific models, pointing towards its possible use in cancer chemoprevention (Solt et al., 2003).

Nanomaterials and Drug Delivery

Phenethyl carbamate derivatives have also been studied in the context of nanomaterials and drug delivery systems. They have been explored for their integration into nanocarriers for drug delivery, particularly in biomedical applications like cancer therapy and antimicrobial treatments (Liu et al., 2013).

Selectivity in Molecular Recognition

The selectivity features of molecularly imprinted polymers recognizing the carbamate group have been researched. This highlights the potential application of phenethyl carbamate in creating selective sensing and binding materials for various chemical and biological applications (Baggiani et al., 2005).

Safety And Hazards

Carbamates, including Phenethyl carbamate, are intentionally toxic, and this is more towards non-target organisms . They can become environmental contaminants through their use and application . The safety data sheet for a similar compound, Phenyl carbamate, provides measures on fire-fighting, transport, and recycling and disposal .

Future Directions

Carbohydrates, including carbamates, have potential development directions in therapeutics . There are also studies focusing on the synthesis of new carbamate compounds for various applications, such as bacterial biofilm inhibition and chiral recognition .

properties

IUPAC Name

2-phenylethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUTBNKPSNTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879506
Record name CARBAMIC ACID, 2-PHENYLETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethyl carbamate

CAS RN

6326-19-8, 17576-39-5
Record name Phenethyl carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ethyl-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-31196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARBAMIC ACID, 2-PHENYLETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENETHYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GM9A2CI6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
SA Rogers, DC Whitehead, T Mullikin… - Organic & biomolecular …, 2010 - pubs.rsc.org
An 88 member library based upon the marine bacterial metabolite ethyl N-(2-phenethyl) carbamate was evaluated for bacterial biofilm inhibition against a panel of medically relevant …
Number of citations: 38 pubs.rsc.org
MD Stephens, N Yodsanit, C Melander - Organic & biomolecular …, 2016 - pubs.rsc.org
A small molecule library consisting of 45 compounds was synthesized based on the bacterial metabolite ethyl N-(2-phenethyl) carbamate. Screening of the compounds revealed a …
Number of citations: 12 pubs.rsc.org
ML Hilton, SC Chang, MP Gasper… - Journal of Liquid …, 1993 - Taylor & Francis
… and (S,R)- phenethyl carbamate-substituted-P-cyclodextrin phases. In the cases of indapamide, … The (R)-phenethylcarbamate- and the racemic-phenethyl carbamate column yielded no …
Number of citations: 29 www.tandfonline.com
KJ Hwang, KJ Cho, NG Jung, CH Song… - Journal of the Korean …, 2011 - koreascience.kr
… The phenethyl carbamate derivatives derived from cinnamic acid, 7 and 8 were prepared from the reaction of trans-cinnamoyl azide analogs 5 and phenethyl alcohols 6 via Curtius …
Number of citations: 2 koreascience.kr
D Giacomini, G Martelli, M Piccichè… - …, 2017 - Wiley Online Library
… We designed the new compounds to have aryl, benzyl, or phenethyl-carbamate groups on … of the carbamate group, and two phenethyl-carbamate β-lactams were shown to be valuable …
PE Marinova, SH Tsoneva, SA Nikolova… - Bulg. Chem …, 2019 - researchgate.net
The current work presented the synthesis and characterization of a new Pd (II) complex of N-(2-benzoyl-4, 5-dimethoxyphenethyl)-2-phenylacetamide(L1) and Zn (II) complex of ethyl-(4, …
Number of citations: 2 www.researchgate.net
PG Wahome, KR Beauchesne, AC Pedone… - Marine Drugs, 2014 - mdpi.com
Aquatic microbes produce diverse secondary metabolites with interesting biological activities. Cytotoxic metabolites have the potential to become lead compounds or drugs for cancer …
Number of citations: 14 www.mdpi.com
M MORI, Y BAN - 1976 - pascal-francis.inist.fr
Keyword (fr) PALLADIUM II CHLORURE SCISSION SOLVANT ORGANIQUE REACTION CHIMIQUE DESALKYLATION PREPARATION MECANISME REACTION COMPOSE …
Number of citations: 0 pascal-francis.inist.fr
NR Penthala, M Balasubramaniam… - European Journal of …, 2021 - Elsevier
… In the present study we report on the synthesis and in vitro anticancer activities of novel benzyl and phenethyl carbamate derivatives of MMB (7a-7k), which were evaluated against a …
Number of citations: 5 www.sciencedirect.com
D Bibi, H Mawasi, A Nocentini, CT Supuran… - Neurochemical …, 2017 - Springer
… The investigated carbamates inhibited CA II with K I values comparable or better to the clinically used standard acetazolamide, with the exception of phenethyl carbamate (5) that was …
Number of citations: 10 link.springer.com

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